molecular formula C15H19NOS B2511850 [(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine CAS No. 791601-05-3

[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine

Cat. No.: B2511850
CAS No.: 791601-05-3
M. Wt: 261.38
InChI Key: XHWZLEVFEBMEDG-UHFFFAOYSA-N
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Description

[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine is an organic compound that features both a methoxyphenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine typically involves the reaction of 4-methoxybenzyl chloride with 1-(thiophen-2-yl)propan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • [(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)ethyl]amine
  • 4-Methoxyphenethylamine
  • 1-(Thiophen-2-yl)propan-2-amine

Uniqueness

[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine is unique due to its combination of a methoxyphenyl group and a thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-thiophen-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c1-12(10-15-4-3-9-18-15)16-11-13-5-7-14(17-2)8-6-13/h3-9,12,16H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWZLEVFEBMEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325981
Record name N-[(4-methoxyphenyl)methyl]-1-thiophen-2-ylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

791601-05-3
Record name N-[(4-methoxyphenyl)methyl]-1-thiophen-2-ylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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